Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate
Overview
Description
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate is an organic compound with the molecular formula C18H18O5 and a molecular weight of 314.33 g/mol . This compound is characterized by its ester functional group and aromatic rings, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate typically involves the reaction of 3-acetylphenol with ethylene glycol to form 2-(3-acetylphenoxy)ethanol. This intermediate is then reacted with methyl 4-hydroxybenzoate under esterification conditions to yield the final product . The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and aromatic groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate
- Methyl 4-[2-(4-acetylphenoxy)ethoxy]benzoate
Uniqueness
Methyl 4-(2-(3-acetylphenoxy)ethoxy)benzoate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-13(19)15-4-3-5-17(12-15)23-11-10-22-16-8-6-14(7-9-16)18(20)21-2/h3-9,12H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZACCDTGUFBKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594778 | |
Record name | Methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-84-8 | |
Record name | Methyl 4-[2-(3-acetylphenoxy)ethoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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